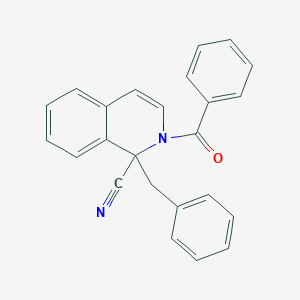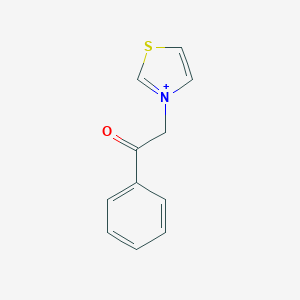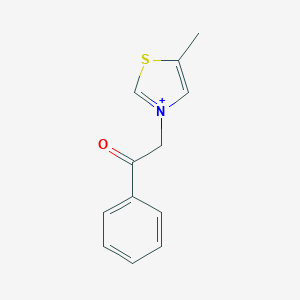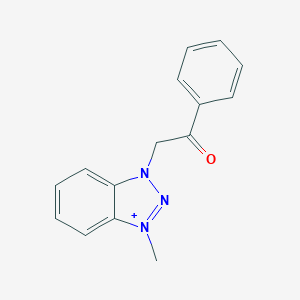![molecular formula C49H38N8O2+2 B280584 N,N'-bis[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)ethyl]pentanediamide](/img/structure/B280584.png)
N,N'-bis[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)ethyl]pentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 8-{2-[(5-{[2-(8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium is a complex organic molecule with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-[(5-{[2-(8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium involves multiple steps, starting from the preparation of the acenaphtho-pyridazino-benzimidazol core. This core is typically synthesized through a series of cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
8-{2-[(5-{[2-(8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
8-{2-[(5-{[2-(8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for imaging and diagnostic purposes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 8-{2-[(5-{[2-(8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the disruption of cellular processes. It may also generate reactive oxygen species (ROS), causing oxidative stress and cell damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-{2-[(5-{[2-(8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium: can be compared with other acenaphtho-pyridazino-benzimidazol derivatives, which share similar structural features but differ in their substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties
Eigenschaften
Molekularformel |
C49H38N8O2+2 |
|---|---|
Molekulargewicht |
770.9 g/mol |
IUPAC-Name |
N,N'-bis[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)ethyl]pentanediamide |
InChI |
InChI=1S/C49H36N8O2/c58-42(50-24-26-54-38-18-1-3-20-40(38)56-44(54)28-36-32-14-5-10-30-12-7-16-34(46(30)32)48(36)52-56)22-9-23-43(59)51-25-27-55-39-19-2-4-21-41(39)57-45(55)29-37-33-15-6-11-31-13-8-17-35(47(31)33)49(37)53-57/h1-8,10-21,28-29H,9,22-27H2/p+2 |
InChI-Schlüssel |
YZTJFINSSXUEQV-UHFFFAOYSA-P |
SMILES |
C1=CC=C2C(=C1)N(C3=[N+]2N=C4C5=CC=CC6=C5C(=CC=C6)C4=C3)CCNC(=O)CCCC(=O)NCCN7C8=CC=CC=C8[N+]9=C7C=C1C2=CC=CC3=C2C(=CC=C3)C1=N9 |
Kanonische SMILES |
C1=CC=C2C(=C1)N3C(=[N+]2CCNC(=O)CCCC(=O)NCC[N+]4=C5C=C6C7=CC=CC8=C7C(=CC=C8)C6=NN5C9=CC=CC=C94)C=C1C2=CC=CC4=C2C(=CC=C4)C1=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280501.png)
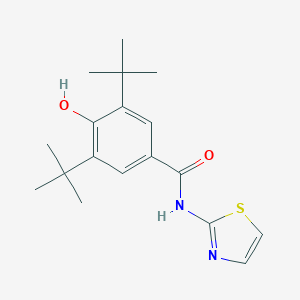
![2,6-ditert-butyl-4-[[2-(4,6-dibutylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280505.png)
![2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280506.png)
![Tetrahydro-2-furanylmethyl 8-(aminocarbonyl)-4-{2-nitrophenyl}-2-methyl-1,4-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B280507.png)

![13-Azoniahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene-14-carbonitrile](/img/structure/B280511.png)
![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)
